molecular formula C17H19N3O2S B14959092 3-(propanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

3-(propanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B14959092
M. Wt: 329.4 g/mol
InChI Key: ZUFNYCBBLQMBME-UHFFFAOYSA-N
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Description

3-(Propanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

The synthesis of 3-(propanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.

    Amidation Reaction: The benzothiazole derivative is then reacted with propanoyl chloride in the presence of a base to form the propanoylamino group.

    Coupling Reaction: Finally, the benzothiazole derivative is coupled with 3-aminobenzamide under suitable conditions to yield the target compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

3-(Propanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions ortho to the nitrogen atom. Common reagents include halogens and nucleophiles like amines or thiols.

Scientific Research Applications

3-(Propanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: The compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to bind to DNA and proteins makes it a candidate for drug development.

    Medicine: Research has shown that derivatives of benzothiazole exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects.

    Industry: The compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(propanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with various molecular targets:

    DNA Binding: The compound can intercalate into DNA, disrupting the replication process and leading to cell death, which is useful in anticancer therapies.

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This is particularly relevant in the context of antimicrobial action.

    Signal Transduction Pathways: The compound may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

3-(Propanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives:

    4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine: This compound shares the benzothiazole core but lacks the propanoylamino and benzamide groups, resulting in different biological activities.

    2-Aminobenzothiazole: Another similar compound, which is simpler in structure and often used as a building block in organic synthesis.

    Benzothiazole: The parent compound, which serves as a precursor for many derivatives with diverse applications in medicinal chemistry and materials science.

The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

3-(propanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C17H19N3O2S/c1-2-15(21)18-12-7-5-6-11(10-12)16(22)20-17-19-13-8-3-4-9-14(13)23-17/h5-7,10H,2-4,8-9H2,1H3,(H,18,21)(H,19,20,22)

InChI Key

ZUFNYCBBLQMBME-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

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